molecular formula C15H24O3 B12004478 methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate

methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate

Cat. No.: B12004478
M. Wt: 252.35 g/mol
InChI Key: BSTPZJQNOMFGJU-FMIVXFBMSA-N
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Description

Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate: shares similarities with other esters and ketones.

    This compound: is similar to compounds like methyl acetate and acetylacetone.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

methyl (4E)-2-acetyl-5,9-dimethyldeca-4,8-dienoate

InChI

InChI=1S/C15H24O3/c1-11(2)7-6-8-12(3)9-10-14(13(4)16)15(17)18-5/h7,9,14H,6,8,10H2,1-5H3/b12-9+

InChI Key

BSTPZJQNOMFGJU-FMIVXFBMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC(C(=O)C)C(=O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCC(C(=O)C)C(=O)OC)C)C

Origin of Product

United States

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